

Spectroscopic Profile of Methyl Indole-4-Carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl indole-4-carboxylate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl indole-4-carboxylate**, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for **Methyl indole-4-carboxylate** are summarized in the tables below, providing a clear reference for its structural features.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.48	br s	-	N-H
7.93	d	7.5	H-5
7.59	d	8.1	H-7
7.34	t	3.0	H-2
7.23	t	7.7	H-6
7.19	br d	3.0	H-3
3.99	s	-	-OCH ₃

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
168.4	C=O
136.9	C-7a
127.6	C-3a
126.8	C-4
123.6	C-2
121.6	C-7
121.3	C-6
116.5	C-5
103.9	C-3
52.2	-OCH ₃

Solvent: CDCl₃, Frequency: 75 MHz

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3355	N-H stretch
1699	C=O stretch (ester)
1276	C-O stretch (ester)

Sample Preparation: Neat

Table 4: Mass Spectrometry Data

m/z	Assignment
175.18	[M] ⁺ (Molecular Ion)

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **Methyl indole-4-carboxylate** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) in a standard 5 mm NMR tube.
- Instrumentation: Spectra are acquired on a 300 MHz (for ¹H) or 75 MHz (for ¹³C) NMR spectrometer.
- ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

- **^{13}C NMR Acquisition:** The spectrum is recorded with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak of CDCl_3 (δ 77.16 ppm).
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

Infrared (IR) Spectroscopy

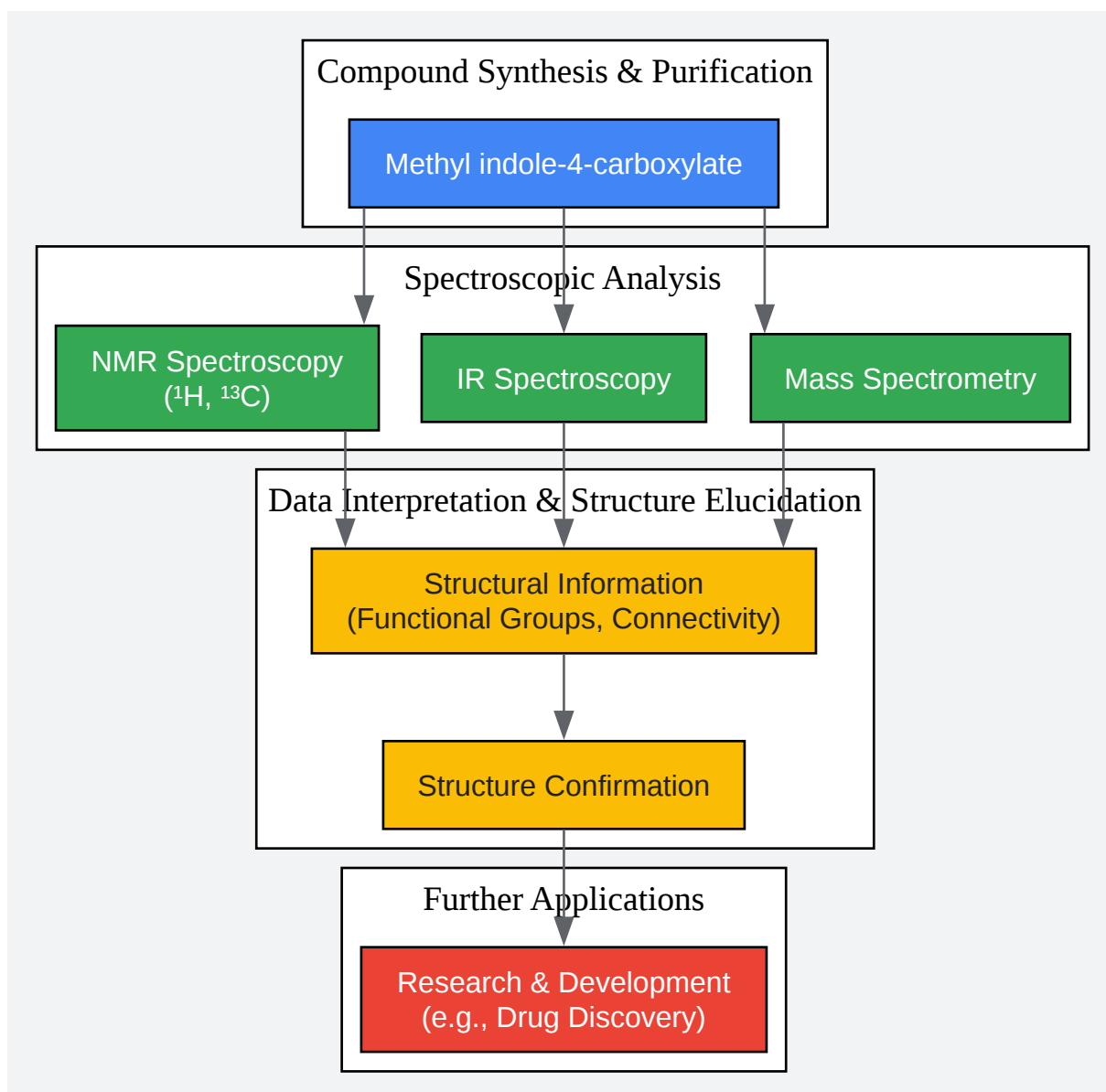
- **Sample Preparation:** As **Methyl indole-4-carboxylate** is a solid, a spectrum can be obtained using the neat solid with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the neat analysis, a small amount of the solid is placed directly on the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
- **Acquisition:** A background spectrum of the empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The spectrum is typically recorded over a range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) to ensure separation from any impurities.
- **Ionization:** Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **Methyl indole-4-carboxylate**.



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Caption: Workflow for the spectroscopic characterization of **Methyl indole-4-carboxylate**.

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References

- 1. methyl 1H-indole-4-carboxylate | C₁₀H₉NO₂ | CID 2733668 - PubChem [pubchem.ncbi.nlm.nih.gov]
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